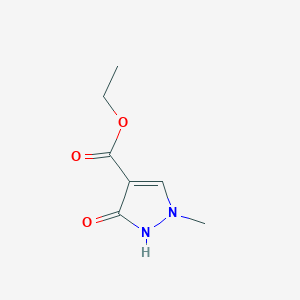

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-methyl-5-oxo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-9(2)8-6(5)10/h4H,3H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMNONDJOJDGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576232 | |

| Record name | Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103626-03-5 | |

| Record name | Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a primary synthesis pathway for Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of a key intermediate, diethyl ethoxymethylenemalonate, followed by a cyclocondensation reaction with methylhydrazine. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway

The principal synthesis route to this compound is a well-established method in heterocyclic chemistry. The process can be broadly categorized into two key stages:

-

Preparation of Diethyl Ethoxymethylenemalonate: This initial step involves the reaction of diethyl malonate with ethyl orthoformate and acetic anhydride.

-

Cyclocondensation Reaction: The prepared diethyl ethoxymethylenemalonate is then reacted with methylhydrazine to form the target pyrazolone ring system.

It is important to note that the final product, this compound, exists in tautomeric equilibrium with its enol form, Ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate. The predominant form can depend on the solvent and physical state.

Experimental Protocols

Step 1: Synthesis of Diethyl Ethoxymethylenemalonate

This procedure outlines the preparation of the key intermediate, diethyl ethoxymethylenemalonate, from diethyl malonate.

Materials:

-

Diethyl malonate

-

Ethyl orthoformate

-

Acetic anhydride

-

Anhydrous zinc chloride

Procedure:

-

A mixture of ethyl orthoformate (6.75 moles), acetic anhydride (12.3 moles), diethyl malonate (6.0 moles), and a catalytic amount of anhydrous zinc chloride (0.5 g) is prepared in a 5-liter three-necked flask equipped with a thermometer, a gas inlet tube, and a distillation column.

-

The mixture is agitated with a stream of dry air for 5 minutes and then heated.

-

The reaction temperature is maintained at 102–115°C for 2.5 hours, then increased to 115–127°C for 7 hours.

-

After the eighth hour of heating, additional acetic anhydride (2.45 moles) and ethyl orthoformate (1.35 moles) are added.

-

The temperature is then raised to 127–145°C for 2 hours, and finally to 145–155°C for another 2 hours.

-

After a total of 13.5 hours of heating, the mixture is cooled to room temperature and filtered to remove any suspended solids.

-

The filtrate is then distilled under reduced pressure to yield diethyl ethoxymethylenemalonate. The product typically distills at 108–110°C under a pressure of 0.25 mm Hg.

Step 2: Synthesis of this compound

This protocol details the cyclocondensation reaction between diethyl ethoxymethylenemalonate and methylhydrazine to form the target compound.

Materials:

-

Diethyl ethoxymethylenemalonate

-

Methylhydrazine (40% aqueous solution)

-

Potassium carbonate

-

Toluene

-

Water

Procedure:

-

An aqueous solution of potassium carbonate (1.72 mol) and 40% methylhydrazine (4.91 mol) is prepared in water (2134 g).[1]

-

This solution is mixed with toluene (2292 g) and cooled to a temperature between -10°C and -5°C in a reaction vessel equipped with a stirrer.[1]

-

A solution of diethyl ethoxymethylenemalonate (4.91 mol) in toluene (1146 g) is prepared separately.[1]

-

The diethyl ethoxymethylenemalonate solution is then added dropwise to the two-phase methylhydrazine solution while maintaining vigorous agitation and the temperature in the range of -10°C to -5°C.[1]

-

The reaction is typically complete within 1-2 hours after the addition is finished.

-

The organic phase is then separated and concentrated under vacuum to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis pathway.

| Step | Reactants | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 1 | Diethyl malonate, Ethyl orthoformate, Acetic anhydride | 1 : 1.125 : 2.05 | None | 102-155 | 13.5 | 50-60 |

| 2 | Diethyl ethoxymethylenemalonate, Methylhydrazine | 1 : 1 | Toluene/Water | -10 to -5 | 1-2 | >80 (crude) |

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis process for this compound.

Caption: Synthesis workflow for this compound.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow for the synthesis.

Caption: Key stages of the experimental workflow.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Understanding the physicochemical properties of such compounds is a critical and foundational step in the drug discovery and development process. These properties influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and stability.

This technical guide provides a summary of the key physicochemical properties of this compound. While specific experimental data for this particular molecule is not extensively available in the public domain, this guide offers a comprehensive overview of the essential parameters and detailed experimental protocols for their determination, which are broadly applicable to pyrazole derivatives.

Physicochemical Properties

A summary of the core physicochemical properties for this compound is presented in the table below. It is important to note that while the molecular formula and weight can be calculated, experimental values for other properties are not readily found in the cited literature.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₃ |

| Molecular Weight | 184.18 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Aqueous Solubility | Data not available |

| pKa | Data not available |

| LogP (Octanol-Water Partition Coefficient) | Data not available |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of pyrazole derivatives like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature range. This property is a crucial indicator of purity.

Method: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.

Aqueous Solubility Determination

Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of water at a specific temperature. It is a critical parameter for drug absorption and bioavailability.

Method: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1][2]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath or shaker for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[1][2]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged or filtered, to separate the solid phase from the saturated solution.[1]

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[3][4][5]

-

Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is its preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a key predictor of a drug's membrane permeability and absorption.

Method: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water (or an appropriate buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a sufficient time to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a synthesized pyrazole derivative.

Caption: General workflow for the synthesis, characterization, and physicochemical profiling of a pyrazole derivative.

References

An In-depth Technical Guide to Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, a member of the pharmacologically significant pyrazolone class of heterocyclic compounds. While a specific CAS number for this exact molecule remains elusive in publicly available databases, this document consolidates critical information on its synthesis, chemical properties, and potential biological activities based on extensive research of structurally similar compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering detailed experimental protocols, tabulated data for analogous structures, and visualizations of synthetic pathways to facilitate further investigation and application of this chemical scaffold.

Introduction to Pyrazolone Derivatives

Pyrazolone derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. This structural motif is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1] The pyrazolone core is found in several established drugs, highlighting its importance as a privileged scaffold in drug discovery. The diverse pharmacological profiles of pyrazolone derivatives include anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities.[2][3] The continued exploration of novel pyrazolone analogs is a vibrant area of research aimed at the development of new therapeutic agents.

Chemical Properties and Data

Table 1: Physicochemical Properties of Related Pyrazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Ethyl 1H-pyrazole-4-carboxylate | 37622-90-5 | C₆H₈N₂O₂ | 140.14 | 78-80 |

| Ethyl 3-methyl-1H-pyrazole-4-carboxylate | 85290-78-4 | C₇H₁₀N₂O₂ | 154.17 | 51-55 |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 31037-02-2 | C₇H₁₁N₃O₂ | 169.18 | 96-100 |

| 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester | 89-33-8 | C₁₂H₁₂N₂O₃ | 232.24 | Not Available |

Table 2: Spectroscopic Data of a Representative Pyrazolone Analog

| Compound | 1H-NMR (Solvent) | 13C-NMR (Solvent) | IR (cm-1) | Mass Spec (m/z) |

| (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone | (CDCl₃): δ 1.55 (t, 3H), 2.38 (s, 3H), 4.07 (s, 3H), 4.27 (q, 2H), 6.98 (d, 1H), 7.37 (s, 1H), 7.59 (t, 1H), 7.75 (d, 1H), 8.03 (d, 1H), 8.47 (d, 1H), 8.93 (d, 2H) | (CDCl₃): δ 162.7, 153.6, 152.1, 149.0, 148.6, 148.3, 139.6, 130.9, 129.6, 126.5, 124.0, 123.9, 118.8, 115.8, 113.5, 111.4, 64.7, 56.4, 14.6, 13.5 | Not Available | 381 (M⁺) |

Note: The data presented is for a structurally related compound and serves as an illustrative example.[4]

Synthesis of Pyrazolone Derivatives

The synthesis of pyrazolone derivatives, including esters of 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid, is well-established in the literature. A common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[4]

General Experimental Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of similar pyrazolone derivatives.[4]

Materials:

-

Diethyl 2-(ethoxymethylene)malonate

-

Methylhydrazine

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Sodium hydroxide (for workup)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-(ethoxymethylene)malonate (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add methylhydrazine (1 equivalent) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a dilute solution of sodium hydroxide, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Biological Activities and Drug Development Potential

Pyrazolone derivatives are known to interact with various biological targets, leading to a broad spectrum of pharmacological effects. Their anti-inflammatory properties are often attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

Potential Signaling Pathway Involvement

The anti-inflammatory effects of many pyrazolone compounds suggest their potential to modulate inflammatory signaling pathways. One such key pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in regulating the expression of pro-inflammatory genes.

References

Spectral Analysis of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectral data for Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents spectral information for a closely related structural isomer, Ethyl 5-methyl-1H-pyrazole-3-carboxylate . This analogue shares key functional groups and a pyrazole core, providing valuable representative data for researchers. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and data interpretation.

Molecular Structure

The logical relationship between the different analytical techniques used to characterize the molecule is illustrated in the workflow diagram below.

Biological Activity Screening of Pyrazole Derivatives: A Technical Guide

Introduction

Pyrazoles, five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry.[1][2][3] Their unique structural features grant them a wide range of pharmacological activities, making them privileged structures in drug discovery and development.[2][4][5][6][7] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects.[1][3][8] The versatility of the pyrazole ring allows for substitutions at various positions, enabling medicinal chemists to fine-tune the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[4][6][9]

This technical guide provides an in-depth overview of the screening methodologies for evaluating the biological activities of pyrazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized quantitative data from recent studies, and visualizations of key pathways and workflows to facilitate a comprehensive understanding of the preclinical assessment of these promising compounds.

Anticancer Activity

Pyrazole derivatives have been extensively investigated for their potential as anticancer agents.[4][5][6][9] Many have shown potent cytotoxicity against a variety of cancer cell lines by interacting with numerous biological targets, including cyclin-dependent kinases (CDK), epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and tubulin.[4][6][9][10]

Data Presentation: Cytotoxic Activity of Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines, with activity reported as the half-maximal inhibitory concentration (IC50).

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Citation |

| Pyrazole-Thiophene Hybrid (Compound 2) | MCF-7 (Breast) | 6.57 | Doxorubicin | - | [4] |

| Pyrazole-Thiophene Hybrid (Compound 2) | HepG2 (Liver) | 8.86 | Doxorubicin | - | [4] |

| Indole-Pyrazole Hybrid (Compound 33) | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7 - 64.8 | [6] |

| Indole-Pyrazole Hybrid (Compound 34) | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7 - 64.8 | [6] |

| Pyrazole Carbaldehyde Derivative (Compound 43) | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [6] |

| Pyrazolo[1,5-a]pyrimidine (Compound 42) | WM266.4 (Melanoma) | 0.12 | - | - | [11] |

| Pyrazolo[1,5-a]pyrimidine (Compound 42) | MCF-7 (Breast) | 0.16 | - | - | [11] |

| Selanyl-1H-pyrazole (Compound 54) | HepG2 (Liver) | 13.85 | - | - | [6] |

| Isolongifolanone-Pyrazole Hybrid (Compound 37) | MCF-7 (Breast) | 5.21 | - | - | [9] |

| Pyrazolo[4,3-f]quinoline (Compound 48) | HCT116 (Colon) | 1.7 | - | - | [9] |

| Pyrazolo[4,3-f]quinoline (Compound 48) | HeLa (Cervical) | 3.6 | - | - | [9] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and screen for the cytotoxic potential of chemical compounds.[12] The assay is based on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[12]

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test pyrazole derivatives

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualization: Anticancer Signaling Pathway

Many pyrazole derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways that control cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs).[6]

Caption: Simplified CDK signaling pathway targeted by pyrazole inhibitors.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[8] Pyrazole derivatives have emerged as a promising class of compounds, exhibiting significant activity against a wide range of pathogenic bacteria and fungi.[8][13][14]

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

The following table summarizes the in vitro antimicrobial activity of selected pyrazole derivatives, reported as the Minimum Inhibitory Concentration (MIC) in µg/mL. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][15][16]

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |

| Pyrazole-Thiazole Hybrid (17) | MRSA | 4 | - | - | [17] |

| Imidazo-Pyridine Pyrazole (18) | E. coli, K. pneumoniae, P. aeruginosa | < 1 | Ciprofloxacin | - | [17] |

| Naphthyl-Pyrazole Hydrazone (6) | S. aureus | 0.78 - 1.56 | - | - | [17] |

| Naphthyl-Pyrazole Hydrazone (6) | A. baumannii | 0.78 - 1.56 | - | - | [17] |

| Triazine-Fused Pyrazole (32) | S. epidermidis | 0.97 | Tetracycline | - | [17] |

| Triazine-Fused Pyrazole (32) | E. cloacae | 0.48 | Tetracycline | - | [17] |

| Pyrazole Carbothiohydrazide (21a) | S. aureus, B. subtilis, K. pneumoniae | 62.5 - 125 | Chloramphenicol | - | [8] |

| Pyrazole Carbothiohydrazide (21a) | A. niger | 2.9 - 7.8 | Clotrimazole | - | [8] |

| Pyrazole Derivative (3) | E. coli | 0.25 | Ciprofloxacin | 0.5 | [18] |

| Pyrazole Derivative (4) | S. epidermidis | 0.25 | Ciprofloxacin | 4 | [18] |

| Pyrazoline (9) | MRSA strains | 4 | - | - | [19] |

| Pyrano[2,3-c] Pyrazole (5c) | K. pneumoniae | 6.25 | - | - | [20] |

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[15][21] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial compound in a liquid growth medium.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Test pyrazole derivatives

-

Standard antibiotic (e.g., Ciprofloxacin, Chloramphenicol)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold dilutions of the test compounds and the standard antibiotic in CAMHB directly in the wells of a 96-well plate. Typically, 50 µL of each concentration is added to the wells.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the test compound dilutions. This brings the total volume in each well to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Turbidity in a well indicates bacterial growth. The result can also be read using a microplate reader at 600 nm.

Mandatory Visualization: Antimicrobial Screening Workflow

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a systematic process.

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, are well-known for their anti-inflammatory properties.[2][3] Their mechanism often involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) or the modulation of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[10][22][23]

Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives

The following table summarizes the in vitro anti-inflammatory activity of selected pyrazole derivatives.

| Compound/Derivative Class | Assay Target | Activity | Reference Drug | Activity | Citation |

| Benzenesulfonamide Pyrazole (189a) | COX-2 | IC50 = 39.43 nM | Celecoxib | - | [11] |

| Benzenesulfonamide Pyrazole (189c) | COX-2 | IC50 = 38.73 nM | Celecoxib | - | [11] |

| Diaryl Pyrazole (190a) | COX-2 | IC50 = 0.017 µM | - | - | [11] |

| Diaryl Pyrazole (190a) | COX-1 | IC50 = 0.263 µM | - | - | [11] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | IC50 = 0.02 µM | - | - | [23] |

| Pyrazole Analogue | COX-2 | IC50 = 0.26 µM | Celecoxib | IC50 = 0.28 µM | [24] |

| Pyrazole-Chalcone Hybrid | COX-2 | IC50 = 0.03 µM | - | - | [23] |

| Pyrazole-Chalcone Hybrid | 5-LOX | IC50 = 0.15 µM | - | - | [23] |

| Pyrazoline (2g) | Lipoxygenase | IC50 = 80 µM | - | - | [25] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[22][26] NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[22]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete growth medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test pyrazole derivatives

-

Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) for standard curve

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[22]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[22][26] Include a vehicle control.

-

LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[22] Include an unstimulated control group (cells with no LPS).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[22]

-

Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in fresh culture medium.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each well containing supernatant or standard, and gently shake. After 5-10 minutes, add 50 µL of Griess Reagent Part B.

-

Absorbance Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540-550 nm.[26]

-

Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cell death.[26]

Mandatory Visualization: COX-2 Inflammatory Pathway

The cyclooxygenase (COX) pathway is a critical target for anti-inflammatory drugs. COX-2 is an inducible enzyme that produces prostaglandins, which are key mediators of inflammation.

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Synthesis of Pyrazole Derivatives: An Overview

The therapeutic potential of pyrazole derivatives has driven the development of numerous synthetic methodologies.[2][27][28] The most fundamental and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[2][29]

This reaction's versatility allows for the introduction of a wide variety of substituents onto the pyrazole core by simply changing the starting hydrazine and dicarbonyl compounds, facilitating the creation of large libraries of derivatives for biological screening.

Mandatory Visualization: Knorr Pyrazole Synthesis

This diagram illustrates the fundamental chemical relationship in the Knorr pyrazole synthesis.

Caption: General reaction scheme for the Knorr pyrazole synthesis.

Conclusion

The pyrazole scaffold is a remarkably versatile and pharmacologically significant core in modern drug discovery. The extensive body of research highlights the potential of pyrazole derivatives as potent anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a framework for the systematic screening of these compounds, outlining robust and reproducible experimental protocols for key biological assays. The structured presentation of quantitative data and the visualization of complex biological and experimental processes aim to support researchers in the rational design and evaluation of new, more effective pyrazole-based therapeutics. Future efforts will likely focus on developing dual-target or multi-target pyrazole derivatives and leveraging computational screening methods to accelerate the discovery of lead candidates with enhanced efficacy and safety profiles.

References

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. researchgate.net [researchgate.net]

- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. ijcrt.org [ijcrt.org]

- 13. eurekaselect.com [eurekaselect.com]

- 14. researchgate.net [researchgate.net]

- 15. apec.org [apec.org]

- 16. mdpi.com [mdpi.com]

- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. ijpsjournal.com [ijpsjournal.com]

- 24. mdpi.com [mdpi.com]

- 25. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 28. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 29. benchchem.com [benchchem.com]

Tautomeric Forms of Substituted Pyrazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the annular tautomerism of substituted pyrazoles, a critical consideration in medicinal chemistry and materials science. The phenomenon of tautomerism, where isomers are readily interconverted through proton migration, significantly influences the physicochemical properties, reactivity, and biological activity of pyrazole-containing compounds. Understanding and controlling the tautomeric equilibrium is paramount for the rational design of novel therapeutics and functional materials.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. In asymmetrically substituted pyrazoles (at positions 3 and 5), annular prototropic tautomerism results in two distinct isomers, where the mobile proton resides on either of the two ring nitrogen atoms.[1] This equilibrium is dynamic and can be influenced by a variety of factors, including the electronic nature of the substituents, the solvent, temperature, and solid-state packing forces.[1][2] The correct assignment of the predominant tautomeric form is crucial as it dictates the molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, all of which are key determinants of its interaction with biological targets.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium in substituted pyrazoles is a delicate balance of several contributing factors. A thorough understanding of these influences is essential for predicting and controlling the tautomeric preference of a given pyrazole derivative.

Substituent Effects

The electronic properties of substituents at the C3 and C5 positions play a pivotal role in determining the stability of the respective tautomers.

-

Electron-donating groups (e.g., -NH₂, -OH, -CH₃) tend to favor the tautomer where the substituent is at the C3 position. These groups increase the electron density of the pyrazole ring, stabilizing the adjacent pyrrole-like nitrogen (N1-H).[3]

-

Electron-withdrawing groups (e.g., -NO₂, -CF₃, -COOH) generally favor the tautomer with the substituent at the C5 position.[3][4] These groups decrease the electron density, and the resulting electronic distribution is more stable when the proton is on the nitrogen atom further away from the electron-withdrawing influence.

Solvent Effects

The solvent environment can significantly modulate the tautomeric ratio by differential solvation of the tautomers.[2]

-

Polar protic solvents can form hydrogen bonds with both the N-H and the pyridine-like nitrogen of the pyrazole ring, influencing the equilibrium. The relative stability of a more polar tautomer can be enhanced in a polar solvent.[2]

-

Aprotic solvents have a less pronounced, though still present, effect on the tautomeric equilibrium, primarily through dipole-dipole interactions. In some cases, using dipolar aprotic solvents at low temperatures can slow down the proton exchange rate, allowing for the observation of individual tautomers by NMR.[1]

Intramolecular and Intermolecular Hydrogen Bonding

The potential for the formation of intra- or intermolecular hydrogen bonds can be a deciding factor in the tautomeric preference. A substituent capable of forming a hydrogen bond with the N-H of the pyrazole ring can stabilize a specific tautomer.[5][6] In the solid state, intermolecular hydrogen bonding patterns are a dominant force in determining which tautomer is present in the crystal lattice.[6]

Quantitative Analysis of Tautomeric Equilibrium

The quantitative assessment of the tautomeric ratio is crucial for structure-activity relationship (SAR) studies. This is typically achieved through a combination of experimental techniques and computational modeling.

The tautomeric equilibrium constant (KT) is defined as the ratio of the concentrations of the two tautomers (T2/T1). The Gibbs free energy difference (ΔG) between the tautomers can be calculated from KT using the following equation:

ΔG = -RT ln(KT)

where R is the gas constant and T is the temperature in Kelvin.

Data on Tautomeric Equilibria of Substituted Pyrazoles

The following tables summarize quantitative data on the tautomeric equilibria of various substituted pyrazoles, highlighting the influence of substituents and the method of determination.

Table 1: Tautomeric Preferences of 3(5)-Substituted Pyrazoles Determined by Computational Methods

| Substituent at C3/C5 | Favored Tautomer Position | Method | ΔE (kcal/mol) | Reference |

| -F, -OH, -NH₂, -CH₃ | C3 | MP2/6-311++G | Not specified | [3] |

| -BH₂, -CFO, -COOH, -CHO | C5 | MP2/6-311++G | Not specified | [3] |

| -NO₂ | C5 | M06-2X/6-311++G(d,p) | Not specified | [5] |

| -NH₂ | C3 | DFT(B3LYP)/6-311++G(d,p) | 2.56 | [7] |

| -CF₃ | C3 | GIAO/B3LYP/6-311++G(d,p) | Higher stability | [3] |

Table 2: Experimentally Determined Tautomeric Forms of 3,5-Disubstituted Pyrazoles with Ester and Amide Groups

| Substituent 1 | Substituent 2 | Method | Predominant Tautomer (Position of Ester/Amide) | Solvent/State | Reference |

| -CH₃ | -COOCH₂CH₃ | X-ray | C3 | Crystal | [6] |

| -CH₃ | -CONH₂ | X-ray | C3 | Crystal | [6] |

| -NH₂ | -COOCH₃ | X-ray | C3 | Crystal | [6] |

| -NO₂ | -COOCH₃ | X-ray | C5 | Crystal | [6] |

| -NO₂ | -COO⁻MeNH₃⁺ | X-ray | C5 | Crystal | [6] |

| -NH₂ | -COOCH₃ | NMR (NOE) | Equilibrium | DMSO-d₆ | [5] |

Experimental Protocols for Tautomer Characterization

A multi-faceted approach employing various analytical techniques is often necessary for the unambiguous determination of the tautomeric forms of substituted pyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[8]

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the substituted pyrazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra at a specific temperature (e.g., 298 K) on a high-resolution NMR spectrometer.

-

Spectral Analysis:

-

In cases of slow proton exchange on the NMR timescale, distinct signals for each tautomer will be observed. The tautomeric ratio can be determined by integrating the corresponding signals.

-

For fast exchange, averaged signals will be observed. The chemical shifts of C3 and C5 can provide qualitative information about the predominant tautomer.[1]

-

Low-temperature NMR experiments can be performed to slow down the proton exchange and resolve the signals of the individual tautomers.

-

Protocol for Nuclear Overhauser Effect (NOE) Experiments:

-

Experiment Setup: Utilize 2D NOESY or 1D selective NOE experiments.

-

Data Acquisition: Irradiate the N-H proton signal and observe the NOE enhancements on the protons of the substituents at the C3 and C5 positions.

-

Interpretation: A stronger NOE will be observed between the N-H proton and the protons of the substituent on the neighboring carbon (C5), allowing for the assignment of the major tautomer.[5]

X-ray Crystallography

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.[9]

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the pyrazole derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a single crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the crystal structure to determine the atomic positions, including the location of the pyrazole N-H proton. Refine the structural model to obtain accurate bond lengths and angles.[9]

Computational Chemistry

Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers and to complement experimental data.[10]

Protocol for DFT Calculations:

-

Structure Generation: Build the 3D structures of all possible tautomers.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and/or in a simulated solvent environment (using a continuum solvation model like PCM) using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[5][11]

-

Energy Calculation: Calculate the electronic energies, enthalpies, and Gibbs free energies of the optimized structures.

-

Tautomeric Ratio Prediction: The relative energies are used to predict the tautomeric equilibrium constant and the percentage of each tautomer.[3]

Visualizing Tautomeric Analysis Workflows

Graphviz diagrams can be used to illustrate the logical flow of experiments and analyses in the study of pyrazole tautomerism.

Caption: Annular tautomeric equilibrium of a 3(5)-substituted pyrazole.

Caption: General experimental workflow for the investigation of pyrazole tautomerism.

Conclusion

The tautomerism of substituted pyrazoles is a multifaceted phenomenon with profound implications for drug discovery and material science. A comprehensive approach that combines synthesis, spectroscopic analysis (primarily NMR), X-ray crystallography, and computational modeling is essential for the accurate characterization of the tautomeric preference. The insights gained from such studies enable the fine-tuning of molecular properties, ultimately leading to the development of more effective and safer chemical entities. This guide provides the foundational knowledge and practical protocols for researchers to confidently navigate the complexities of pyrazole tautomerism in their scientific endeavors.

References

- 1. Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Annular Tautomerism of 3(5)-Disubstituted-1 H-pyrazoles with Ester and Amide Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. purkh.com [purkh.com]

- 11. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: A Technical Overview

A comprehensive search of publicly available scientific literature and crystallographic databases reveals that the specific crystal structure of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has not been determined or reported to date.

While the synthesis and biological activities of various pyrazole and pyrazolone derivatives are extensively documented, the precise three-dimensional arrangement of atoms in the solid state for this particular molecule remains unelucidated. This technical guide will, therefore, address the known chemistry of this compound class, discuss potential synthetic routes, and present the crystal structure of a closely related analogue to provide insights into the likely structural features of the title compound.

Synthesis and Tautomerism

This compound belongs to the class of pyrazolones, which are known to exist in tautomeric forms. The specified "3-oxo" form (a ketone) can potentially exist in equilibrium with its "3-hydroxy" tautomer (an enol). The predominant form in the solid state is influenced by factors such as solvent used for crystallization and the presence of intermolecular hydrogen bonding.

A plausible synthetic route to this compound would involve the cyclization of a β-keto ester derivative with methylhydrazine.

Experimental Protocols: A General Approach

While a specific experimental protocol for the crystallization of the title compound is not available, a general procedure for obtaining single crystals of similar pyrazolone derivatives is as follows:

-

Synthesis: The crude product is synthesized according to established literature procedures for pyrazolone synthesis.

-

Purification: The product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to achieve high purity.

-

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane). The solution is left undisturbed in a loosely covered container to allow for slow solvent evaporation over several days.

-

X-ray Diffraction Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (often 100 K or 293 K) using a specific wavelength of X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².

Logical Workflow for Crystal Structure Determination

Caption: Experimental workflow from synthesis to crystal structure determination.

Case Study: Crystal Structure of a Related Pyrazole Derivative

To illustrate the type of data that would be obtained from a crystallographic study, we present the data for a structurally related compound, 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid . While the substituents differ, the core pyrazole ring provides a basis for understanding the potential solid-state conformation.

Crystallographic Data for 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid

| Parameter | Value |

| Chemical Formula | C₈H₁₂N₂O₂S |

| Formula Weight | 200.27 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.949(2) |

| b (Å) | 8.330(2) |

| c (Å) | 8.368(2) |

| α (°) | 71.267(4) |

| β (°) | 80.761(5) |

| γ (°) | 74.291(5) |

| Volume (ų) | 503.5(2) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.321 |

| Temperature (K) | 293 |

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| N1-C1 | 1.330(5) | C1-N1-N2 | 112.5(3) |

| N1-N2 | 1.375(4) | C5-N2-N1 | 105.1(3) |

| N2-C5 | 1.321(5) | N1-C1-C3 | 109.8(3) |

| C1-C3 | 1.390(4) | C5-C3-C1 | 104.9(3) |

| C3-C5 | 1.415(5) | N2-C5-C3 | 107.7(3) |

Data sourced from a study on 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid.

Conclusion

A definitive in-depth technical guide on the crystal structure of this compound cannot be compiled due to the absence of published crystallographic data. The information provided herein on general synthetic and crystallographic methods, along with data from a related structure, offers a foundational understanding for researchers in the field. The determination of the crystal structure of the title compound would be a valuable contribution to the chemical sciences, providing crucial insights into its solid-state conformation, tautomeric preferences, and intermolecular interactions, which are essential for rational drug design and development.

Solubility Profile of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting the solubility of the target compound based on its structural features and general principles of chemical solubility. Furthermore, it offers detailed experimental protocols to enable researchers to determine precise solubility values in various common laboratory solvents.

Predicted Solubility of this compound

The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size. This compound possesses both polar and non-polar regions, suggesting a varied solubility profile across different solvents. The presence of oxygen and nitrogen atoms allows for hydrogen bonding, which can enhance solubility in protic solvents.

Based on the principle of "like dissolves like," the predicted solubility in a range of common laboratory solvents is summarized in the table below. It is important to note that these are qualitative predictions and experimental verification is essential for quantitative assessment.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Moderate | The presence of polar functional groups (carbonyl, ester, and the pyrazole ring) may allow for some interaction with water through hydrogen bonding. However, the ethyl and methyl groups contribute to its non-polar character, which is expected to limit its aqueous solubility. |

| Ethanol | Polar Protic | Moderate to High | As a polar protic solvent, ethanol can engage in hydrogen bonding with the solute. Its ethyl group also provides some non-polar character, making it a suitable solvent for compounds with both polar and non-polar features. |

| Methanol | Polar Protic | Moderate to High | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of the compound. |

| Acetone | Polar Aprotic | Moderate to High | Acetone's polarity should allow it to effectively solvate the polar regions of the molecule. |

| Ethyl Acetate | Moderately Polar | High | The ester functional group in ethyl acetate is compatible with the ester in the target compound, and its overall moderate polarity makes it a good solvent candidate. |

| Dichloromethane | Non-polar | Moderate | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds. It is expected to effectively solvate the non-polar parts of the molecule. |

| Chloroform | Non-polar | Moderate | Similar to dichloromethane, chloroform is a good solvent for many organic compounds and should be effective in dissolving this pyrazole derivative. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent that is capable of dissolving a wide variety of organic compounds, including those with limited solubility in other solvents. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly polar aprotic solvent and is expected to be an excellent solvent for this compound. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is required. The following is a generalized protocol for determining the solubility of this compound.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)

-

Vials with screw caps

-

Analytical balance

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the compound to a known volume of the selected solvent in a vial. The exact amount should be enough to ensure that undissolved solids remain after equilibration.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a true equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter into a volumetric flask. Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.

-

Calculation of Solubility: Calculate the original concentration of the saturated solution by taking the dilution factor into account. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart outlining the key steps for determining the solubility of a compound.

The Pyrazole Scaffold: A Privileged Core for Novel Therapeutics

A Technical Guide to Key Therapeutic Targets for Pyrazole-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature allows for diverse substitutions, leading to compounds with a wide array of pharmacological activities. This has resulted in the successful development and approval of numerous pyrazole-containing drugs for a variety of therapeutic indications, including inflammation, cancer, infectious diseases, and cardiovascular conditions.[1][2][3] This technical guide provides an in-depth overview of the most significant therapeutic targets for pyrazole-based compounds. For each target, this document will detail the relevant signaling pathways, present quantitative data for notable pyrazole inhibitors, and provide comprehensive experimental protocols for key biological assays.

Cyclooxygenase (COX) Enzymes: Targeting Inflammation and Pain

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[4] There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 is a highly sought-after therapeutic strategy to mitigate inflammatory symptoms while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Several pyrazole-based compounds have been successfully developed as selective COX-2 inhibitors.

Prostaglandin Synthesis Pathway via COX-2

The following diagram illustrates the enzymatic conversion of arachidonic acid to pro-inflammatory prostaglandins by COX-2. Inhibition of COX-2 by pyrazole-based compounds blocks this pathway, leading to a reduction in inflammation and pain.

Quantitative Data: Pyrazole-Based COX-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of selected pyrazole-based compounds against COX-1 and COX-2 enzymes. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity, with lower values indicating greater potency. The selectivity index (SI) is the ratio of COX-1 IC50 to COX-2 IC50, where a higher value indicates greater selectivity for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Celecoxib | 15 | 0.04 | 375 | [5] |

| SC-558 | 10 | 0.0053 | >1900 | [5] |

| Compound 5u | 134.12 | 1.79 | 74.92 | [4] |

| Compound 5s | 183.11 | 2.51 | 72.95 | [4] |

| Compound 8b | 13.59 | 0.043 | 316 | [6] |

| Compound 8g | 12.06 | 0.045 | 268 | [6] |

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol provides a standardized method for determining the COX inhibitory activity of test compounds.

Objective: To determine the IC50 values of pyrazole-based compounds against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Heme

-

Arachidonic Acid (substrate)

-

Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in COX Assay Buffer containing heme.

-

Compound Dilution: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in COX Assay Buffer to the desired final concentrations.

-

Assay Reaction:

-

To each well of a 96-well plate, add the COX Assay Buffer, the fluorometric probe, and the diluted enzyme solution.

-

Add the diluted test compound or DMSO (for control wells).

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

-

Measurement: Immediately measure the fluorescence intensity at timed intervals (e.g., every minute for 10 minutes) using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow: COX Inhibition Assay

Protein Kinases: A Major Focus in Oncology

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyrazole scaffold has proven to be an excellent framework for the design of potent and selective kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival.[6][7] Mutations in the EGFR gene can lead to its constitutive activation, driving tumorigenesis in various cancers, notably non-small cell lung cancer.

The diagram below outlines the EGFR signaling cascade and the point of inhibition by pyrazole-based compounds.

| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |

| Compound 29 | EGFR | - | MCF-7 (breast) | 0.16 | [8] |

| Compound 5c | EGFR/HER-2 | 260/510 | - | - | [8] |

| Compound C5 | EGFR | 70 | MCF-7 (breast) | 0.08 | [8] |

| Compound 50 | EGFR/VEGFR-2 | 90/230 | HepG2 (liver) | 0.71 | [6] |

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Objective: To determine the IC50 of pyrazole compounds against EGFR kinase.

Materials:

-

Recombinant Human EGFR kinase

-

Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Assay Setup:

-

Add diluted test compound, a positive control inhibitor (e.g., Gefitinib), and DMSO (negative control) to the appropriate wells of a 384-well plate.

-

Add the EGFR enzyme solution to all wells.

-

Incubate for 10-30 minutes at room temperature.

-

-

Kinase Reaction:

-

Initiate the reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be close to the Km value for EGFR.

-

Incubate for 60 minutes at 30°C.

-

-

Detection:

-

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the COX inhibition assay.

BRAF Kinase and the MAPK Pathway

BRAF is a serine/threonine kinase that is a key component of the MAPK signaling pathway. Activating mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers, leading to constitutive activation of the MAPK pathway and uncontrolled cell proliferation.

The following diagram shows the central role of BRAF in the MAPK pathway and its inhibition by pyrazole-based compounds.

| Compound | Target Kinase | IC50 (nM) | Target Cell Line | GI50 (µM) | Reference |

| Compound 1a | V600E BRAF | 1600 | WM266.4 (melanoma) | 7.4 | [7] |

| Compound 1b | V600E BRAF | 1100 | WM266.4 (melanoma) | 4.3 | [7] |

| Compound 42 | - | - | WM266.4 (melanoma) | 0.12 | [8] |

Objective: To determine the inhibitory activity of pyrazole compounds against BRAF kinase.

Materials:

-

Recombinant full-length V600E BRAF

-

Recombinant MEK1 (substrate)

-

ATP

-

Kinase Assay Buffer

-

Test compounds in DMSO

-

ELISA plates

-

Anti-phospho-MEK1/2 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Kinase Reaction:

-

In a microcentrifuge tube, mix the V600E BRAF enzyme, MEK1 substrate, and the test compound in kinase assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for 30 minutes.

-

-

ELISA Detection:

-

Coat an ELISA plate with an antibody that captures MEK1.

-

Add the kinase reaction mixture to the wells and incubate.

-

Wash the wells and add a primary antibody that specifically recognizes phosphorylated MEK1/2.

-

Wash and add an HRP-conjugated secondary antibody.

-

Wash and add a chemiluminescent substrate.

-

Measure the luminescence to quantify the amount of phosphorylated MEK1.

-

-

Data Analysis: Determine the IC50 value as previously described.

Cyclin-Dependent Kinases (CDKs) and Cell Cycle Control

CDKs are a family of protein kinases that control the progression of the cell cycle.[9] The activity of CDKs is dependent on their association with regulatory proteins called cyclins. Aberrant CDK activity is a common feature of cancer cells, leading to uncontrolled proliferation. Pyrazole-based compounds have been developed as potent inhibitors of various CDKs.

The CDK2/Cyclin A complex is crucial for the progression of the cell cycle through the S and G2 phases.[10] Inhibition of this complex can lead to cell cycle arrest and apoptosis.

| Compound | Target Kinase | % Inhibition at 10 µM | Target Cell Line | IC50 (µM) | Reference |

| Compound 30 | CDK2/cyclin A2 | 60 | - | - | [6] |

| AT7519 | CDK2 | Potent inhibitor | HCT116 (colon) | - | [11] |

Objective: To assess the inhibitory effect of pyrazole compounds on CDK2/Cyclin A2 activity.

Materials:

-

Recombinant CDK2/Cyclin A2 enzyme complex

-

Histone H1 (substrate)

-

[γ-33P]ATP

-

Kinase Assay Buffer

-

Test compounds in DMSO

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Kinase Reaction:

-

Combine the CDK2/Cyclin A2 enzyme, Histone H1 substrate, and test compound in kinase assay buffer.

-

Initiate the reaction by adding [γ-33P]ATP.

-

Incubate at 30°C for 15 minutes.

-

-

Stopping the Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.

-

Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Detection: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data Analysis: Determine the IC50 value as previously described.

Carbonic Anhydrases: Targets for Diverse Pathologies

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[12][13] They are involved in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Certain CA isoforms are overexpressed in various tumors, contributing to the acidification of the tumor microenvironment and promoting tumor progression. Therefore, inhibition of these tumor-associated CA isoforms is a promising anticancer strategy.

Role of Carbonic Anhydrase in pH Regulation

The following diagram illustrates the catalytic role of carbonic anhydrase and its inhibition by pyrazole-based sulfonamides.

Quantitative Data: Pyrazole-Based Carbonic Anhydrase Inhibitors

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [14] |

| Compound 4k | - | 240 | - | - | [3] |

| Compound 1f | 45.6 | 9.8 | 156.4 | 456.3 | [14] |

| Compound 1g | 38.7 | 15.3 | 256.3 | 489.5 | [14] |

| Compound 1h | 41.2 | 18.9 | 189.5 | 501.2 | [14] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

Objective: To determine the inhibitory activity of pyrazole derivatives against various human carbonic anhydrase isoforms.

Materials:

-

Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

-

Buffer solution (e.g., 20 mM HEPES, pH 7.5, containing 20 mM Na2SO4)

-

pH indicator (e.g., phenol red)

-

CO2 solutions of varying concentrations

-

Test compounds dissolved in a suitable solvent

-

Stopped-flow spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of the CA enzymes and test compounds.

-

Enzyme-Inhibitor Incubation: Pre-incubate the enzyme and inhibitor solutions together for a defined period (e.g., 15 minutes) at room temperature to allow for complex formation.

-

Stopped-Flow Measurement:

-

The stopped-flow instrument rapidly mixes the enzyme-inhibitor solution with a CO2-satured buffer solution containing the pH indicator.

-

The instrument monitors the change in absorbance of the pH indicator over time as the CO2 is hydrated to bicarbonate and protons, causing a pH change.

-

-

Data Analysis:

-

The initial rates of the enzymatic reaction are determined from the absorbance change.

-

The inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models.

-

Cell Viability and Cytotoxicity Assays

A fundamental aspect of drug discovery is the evaluation of a compound's effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of pyrazole-based compounds on cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Experimental Workflow: MTT Assay

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the design and discovery of novel therapeutic agents. The diverse range of biological targets that can be effectively modulated by pyrazole-based compounds underscores the importance of this heterocyclic core in modern drug development. This technical guide has provided a comprehensive overview of key therapeutic targets, associated signaling pathways, quantitative data for representative inhibitors, and detailed experimental protocols. It is anticipated that further exploration of the chemical space around the pyrazole nucleus will lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References